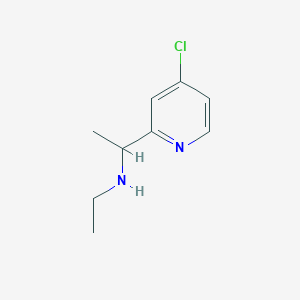
1-(4-chloropyridin-2-yl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloropyridin-2-yl)-N-ethylethanamine, also known as 4-CEC, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects similar to amphetamines. 4-CEC has gained popularity in the research community due to its potential application in studying the central nervous system and its effects on behavior.
Applications De Recherche Scientifique
Organic Synthesis and Coordination Chemistry
- The compound is involved in the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic materials. The synthesis utilizes a heterocycle-based diethanolaminomethyl-functionalized derivative, indicating its potential in creating nonlinear optical/electro-optic multilayers with significant applications in electronics and photonics (Facchetti et al., 2003).
- In coordination chemistry, the compound is part of the synthesis of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, showcasing its utility in creating metal-organic frameworks that could have magnetic and catalytic properties (Bhowmik et al., 2010).
Catalysis
- Research on Ru complexes for water oxidation demonstrates the compound's relevance in the development of catalysts for water splitting, a crucial reaction for hydrogen production and energy storage (Zong & Thummel, 2005).
- The compound is also implicated in the synthesis of potential nootropic agents, indicating its role in the development of pharmaceuticals and bioactive molecules (Valenta et al., 1994).
Electro-Optic Materials
- The synthesis and layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores, where the compound is a key precursor, highlight its application in creating advanced materials for electro-optic and photonic devices (Facchetti et al., 2003).
Propriétés
IUPAC Name |
1-(4-chloropyridin-2-yl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-11-7(2)9-6-8(10)4-5-12-9/h4-7,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHMMCGBCOZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloropyridin-2-yl)-N-ethylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

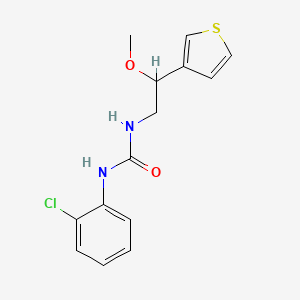
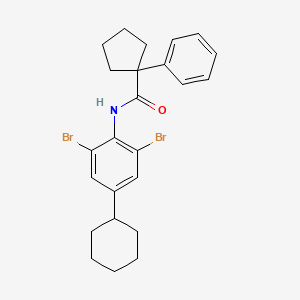
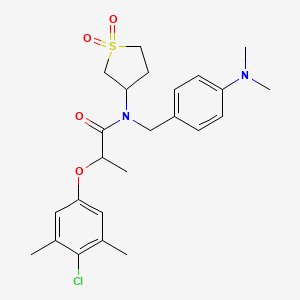
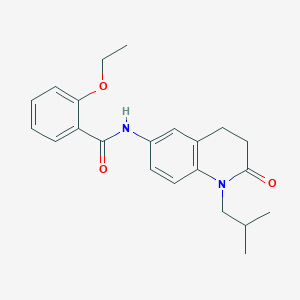
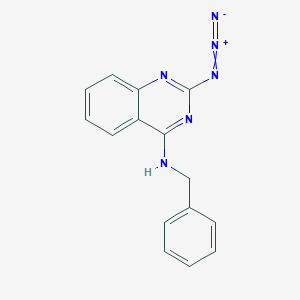
![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)
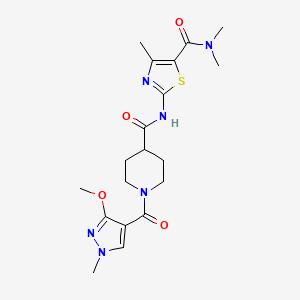
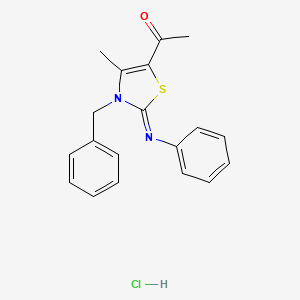
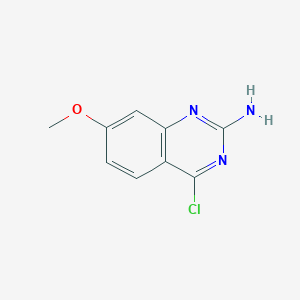
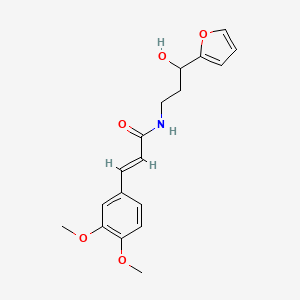
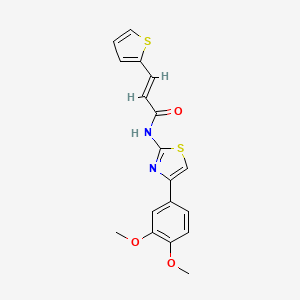
![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)
![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)